Ácido 3-cloro-5-fluorobenzoico

Descripción general

Descripción

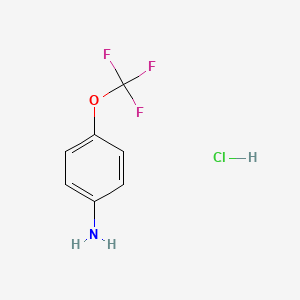

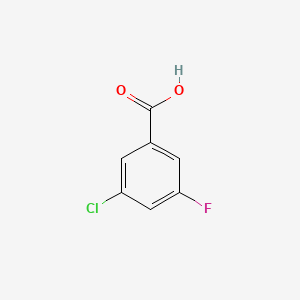

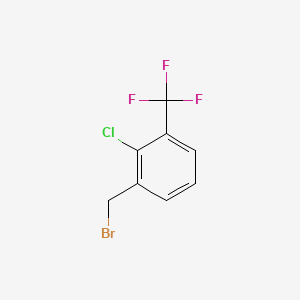

3-Chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluorobenzoic acid has been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism . The effects of the interactions between the carboxylic group and the ortho halogen substituents, as well as the nature of these later on the structure and properties of the investigated systems, have been taken into special consideration .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-fluorobenzoic acid are not mentioned in the sources, the UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .Physical And Chemical Properties Analysis

3-Chloro-5-fluorobenzoic acid is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

Investigación bioquímica

El ácido 3-cloro-5-fluorobenzoico se utiliza a menudo en la investigación bioquímica . Su estructura única lo convierte en una herramienta valiosa en el estudio de varios procesos bioquímicos. Por ejemplo, se puede utilizar para investigar el comportamiento de ciertas enzimas o receptores .

Investigación proteómica

Este compuesto también se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, y el ácido 3-cloro-5-fluorobenzoico se puede utilizar para ayudar a identificar y analizar diferentes proteínas .

Bloque de construcción sintético

El ácido 3-cloro-5-fluorobenzoico puede servir como un bloque de construcción sintético en la creación de compuestos más complejos . Por ejemplo, se puede utilizar en la síntesis de fármacos anticancerígenos tipo ésteres de dibenzoato .

Investigación farmacéutica

En el campo de la investigación farmacéutica, el ácido 3-cloro-5-fluorobenzoico se puede utilizar en el desarrollo de nuevos fármacos . Por ejemplo, se puede utilizar para crear derivados con posibles actividades antibacterianas, antiinflamatorias, analgésicas, antitumorales, anticonvulsivas, antioxidantes, herbicidas y antifúngicas .

Investigación química

En la investigación química general, el ácido 3-cloro-5-fluorobenzoico se puede utilizar para estudiar sus propiedades y reacciones con otros compuestos . Por ejemplo, su acidez (pKa) se puede comparar con la de otros compuestos similares .

Safety and Hazards

3-Chloro-5-fluorobenzoic acid is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

It has been suggested that 3-fluorobenzoic acid, a related compound, can be catabolized via the benzoate-degrading pathway . This pathway involves the hydroxylation of the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .

Pharmacokinetics

It is known that the compound is soluble in dimethyl sulfoxide , which suggests that it may have good bioavailability.

Result of Action

It is known that the compound is used as a pharmaceutical intermediate and acts as a protective reagent in chemical research .

Action Environment

It is recommended to store the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature can affect its stability.

Análisis Bioquímico

Biochemical Properties

3-Chloro-5-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a protective reagent in chemical research, which suggests its involvement in stabilizing or modifying specific biomolecules during reactions . The exact nature of these interactions, including the specific enzymes and proteins involved, requires further detailed studies.

Cellular Effects

The effects of 3-Chloro-5-fluorobenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to alterations in gene expression, which in turn affects cellular metabolism and overall cell function . Detailed studies are needed to elucidate the specific pathways and mechanisms involved.

Molecular Mechanism

At the molecular level, 3-Chloro-5-fluorobenzoic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-5-fluorobenzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-5-fluorobenzoic acid is relatively stable when stored at room temperature in a sealed, dry environment

Dosage Effects in Animal Models

The effects of 3-Chloro-5-fluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects . Understanding the threshold effects and the specific dosage ranges that result in toxicity is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

3-Chloro-5-fluorobenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its degradation pathway involves the formation of 3-fluorocatechol and 2-fluoromuconate, which are further metabolized by specific bacterial strains . These pathways highlight the compound’s role in biochemical processes and its potential environmental impact.

Transport and Distribution

Within cells and tissues, 3-Chloro-5-fluorobenzoic acid is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of 3-Chloro-5-fluorobenzoic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

3-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMRANWPGGSNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370530 | |

| Record name | 3-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25026-64-6 | |

| Record name | 3-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-FLUOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)